CYP2C9 Type II Binding Affinity: Pyridin-2-yl Ortho-Nitrogen Scaffold Versus Pyridin-4-yl (Para) Isomers
Compounds bearing a pyridin-2-yl (ortho nitrogen) substituent on the quinoline-4-carboxamide scaffold consistently show dramatically lower CYP2C9 affinity compared to their pyridin-4-yl (para) counterparts. In the Peng et al. (2008) SAR study, the ortho-pyridine isomer of the naphthyl-quinoline-4-carboxamide series (Compound 6, group 2) exhibited a Ki of 76.19 ± 11.78 µM, versus 3.67 ± 0.082 µM for the para isomer (Compound 4)—a 20.8-fold reduction in affinity [1]. Similarly, in group 3, the ortho isomer (Compound 9) showed Ki = 10.67 ± 1.32 µM versus 0.033 ± 0.002 µM for the para (Compound 7), a 323-fold difference [1]. Although N-(3-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide itself was not among the specific compounds assayed in Peng et al., its core scaffold is a 2-(pyridin-2-yl)quinoline-4-carboxamide identical to the 'ortho' series, and the SAR established across multiple N-aryl substitution groups (naphthyl, phenyl, substituted phenyl) consistently demonstrates that changing the pyridine nitrogen from para to ortho reduces CYP2C9 Ki by 20- to >300-fold across diverse amide substituents [1].
| Evidence Dimension | CYP2C9 Ki (competitive inhibition of diclofenac 4-hydroxylation) |
|---|---|
| Target Compound Data | Not directly measured; predicted Ki >10 µM based on ortho-pyridine scaffold class (Compound 6: 76.19 µM; Compound 9: 10.67 µM; Compound 18: >20.6 µM) [1] |
| Comparator Or Baseline | Para-pyridine isomer (e.g., Compound 7: Ki = 0.033 µM; Compound 4: Ki = 3.67 µM) [1] |
| Quantified Difference | 20- to 323-fold higher Ki (lower affinity) for ortho-pyridine scaffold compounds versus para-pyridine analogs within the same N-aryl substitution group [1] |
| Conditions | Reconstituted human CYP2C9 baculosomes; diclofenac substrate at 5–30 µM; Ki determined by GraphPad Prism4 competitive inhibition model; pH 7.4, 37°C [1] |
Why This Matters
Procurement of the ortho-pyridine scaffold compound is essential for studies requiring compounds with low CYP2C9 liability; substituting a para-pyridine analog would overestimate CYP2C9 inhibition by >20-fold, leading to false-positive DDI flags.
- [1] Peng, C.-C., Pearson, J. T., Rock, D. A., Joswig-Jones, C. A., & Jones, J. P. (2008). Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogues. Journal of Medicinal Chemistry, 51(24), 8000–8011. doi:10.1021/jm8011257 View Source
